![molecular formula C11H14N2O B3044238 1,1,2,2-Tetradeuterio-2-(5-methoxy-1H-indol-3-yl)ethanamine CAS No. 96236-05-4](/img/structure/B3044238.png)
1,1,2,2-Tetradeuterio-2-(5-methoxy-1H-indol-3-yl)ethanamine
Overview
Description
1,1,2,2-Tetradeuterio-2-(5-methoxy-1H-indol-3-yl)ethanamine is a chemical compound. It is a derivative of tryptamines .
Chemical Reactions Analysis
The specific chemical reactions involving 1,1,2,2-Tetradeuterio-2-(5-methoxy-1H-indol-3-yl)ethanamine are not detailed in the search results. As a derivative of tryptamines, it may undergo similar reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,1,2,2-Tetradeuterio-2-(5-methoxy-1H-indol-3-yl)ethanamine are not fully detailed in the search results. It is soluble in DMSO and Methanol .Scientific Research Applications
Antibacterial and Antifungal Applications
1,1,2,2-Tetradeuterio-2-(5-methoxy-1H-indol-3-yl)ethanamine and its derivatives have shown potential in antimicrobial research. Kumbhare et al. (2013) synthesized novel 2-(1H-indol-3-yl)-N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives and evaluated their antibacterial activity against Gram-positive and Gram-negative bacteria, as well as their antifungal activity against five fungal species (Kumbhare et al., 2013).
Antimicrobial and Anti-staphylococcal Activity
Héquet et al. (2014) reported the synthesis of 37 1‐(1H‐indol‐3‐yl)ethanamine derivatives, including 12 new compounds, to address antibacterial resistance. Several of these compounds restored the antibacterial activity of ciprofloxacin against Staphylococcus aureus strains resistant to fluoroquinolones due to overexpression of the NorA efflux pump (Héquet et al., 2014).
Chemical Synthesis and Transformations
Bobowski (1981) described the condensation of 1H-indol-3-ethanamine derivatives with 1,2-cyclohexanedione and subsequent transformations, leading to various complex compounds. This research highlights the versatility of indole ethanamine derivatives in chemical synthesis (Bobowski, 1981).
Spectroscopic and Computational Studies
Nycz et al. (2010) performed spectroscopic and computational studies on cannabinoids, including indole ethanamine derivatives. They characterized these compounds using various techniques, such as FTIR, UV–Vis, and NMR spectroscopy, providing insights into their structural and electronic properties (Nycz et al., 2010).
Novel Indole-Based Core Structure Motifs
Schönherr and Leighton (2012) reported direct, highly enantioselective iso-Pictet-Spengler reactions involving the condensation of (1H-indol-4-yl)methanamine and 2-(1H-Indol-1-yl)ethanamine with α-ketoamides. This research provides access to relatively underexplored indole-based core structure motifs in medicinal chemistry (Schönherr & Leighton, 2012).
In Vitro Synthesis and Screening
Mittapelli et al. (2009) described a highly efficient method to synthesize N-methyl-2-[5-[substitutcd-1H-indole-3-yl]ethanamines, highlighting the process's simplicity and efficiency. This work emphasizes the potential of indole ethanamine derivatives in in vitro synthesis and screening (Mittapelli et al., 2009).
Safety And Hazards
properties
IUPAC Name |
1,1,2,2-tetradeuterio-2-(5-methoxy-1H-indol-3-yl)ethanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-14-9-2-3-11-10(6-9)8(4-5-12)7-13-11/h2-3,6-7,13H,4-5,12H2,1H3/i4D2,5D2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEJPPKMYBDEMY-CQOLUAMGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CNC2=C1C=C(C=C2)OC)C([2H])([2H])N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-METHOXYTRYPTAMINE-alpha,alpha,beta,beta-D4 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.